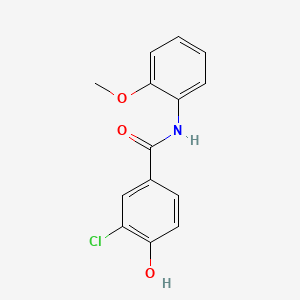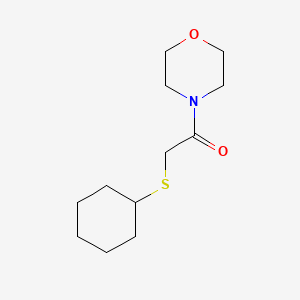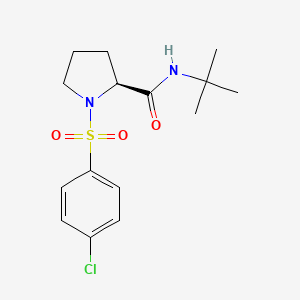
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one (MOQ) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MOQ belongs to the class of quinazolinone derivatives and has shown promising results in various biological assays.
科学研究应用
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been studied for its potential applications in various scientific fields such as cancer research, neurodegenerative diseases, and infectious diseases. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been studied for its antiviral and antibacterial properties.
作用机制
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one exerts its biological effects by inhibiting various enzymes and signaling pathways. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been shown to inhibit the activity of kinases such as protein kinase B (Akt) and mitogen-activated protein kinase (MAPK), which are involved in cell survival and proliferation. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one also inhibits the activity of topoisomerase II, which is essential for DNA replication and transcription. Furthermore, 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been shown to have various biochemical and physiological effects on cells and tissues. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis and inhibiting the anti-apoptotic proteins. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one also inhibits the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs). Furthermore, 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has been shown to reduce oxidative stress and inflammation in the brain by modulating the expression of antioxidant enzymes and cytokines.
实验室实验的优点和局限性
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has several advantages as a research tool, such as its high potency and selectivity towards specific targets. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the reproducibility and reliability of the results.
未来方向
There are several future directions for the research on 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one. One possible direction is to investigate the potential applications of 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one in combination with other drugs or therapies for cancer treatment. Another direction is to study the pharmacokinetics and toxicity of 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one in animal models to evaluate its safety and efficacy. Furthermore, the development of 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, the elucidation of the molecular mechanisms underlying the biological effects of 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one could lead to the discovery of new targets for drug development.
Conclusion:
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one is a synthetic compound that has shown promising results in various scientific research applications. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has a unique chemical structure and exerts its biological effects by inhibiting various enzymes and signaling pathways. 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one has several advantages as a research tool, but also has some limitations that need to be addressed. Future research on 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one could lead to the development of new therapies for cancer, neurodegenerative diseases, and infectious diseases.
合成方法
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one can be synthesized using a one-pot reaction of 2-aminobenzamide, ethyl acetoacetate, and 2-chloroacetaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to form 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one. The yield of 4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one can be improved by using a solvent such as ethanol and optimizing the reaction conditions.
属性
IUPAC Name |
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-12-6-2-3-7-13(12)15-14(17)16(10)9-11-5-4-8-18-11/h2-3,6-7,11H,1,4-5,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUZACDDHTYXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylidene-3-(oxolan-2-ylmethyl)-1H-quinazolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)


![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)
![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)


![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)